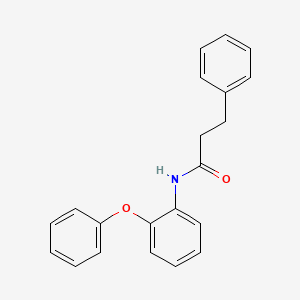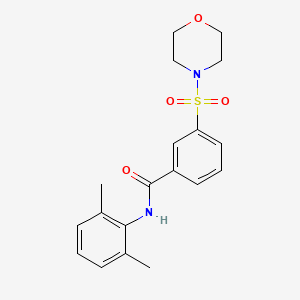![molecular formula C20H28N2O5S B5796101 N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is commonly referred to as CM-10 and is known for its use in scientific research. CM-10 is synthesized through a specific method and has been found to have a mechanism of action that is useful in various research applications.
Wirkmechanismus
The mechanism of action of CM-10 involves the selective blocking of ion channels. Specifically, CM-10 blocks the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. CM-10 has been found to block TRPV1 by binding to a specific site on the channel.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CM-10 are related to its mechanism of action. By selectively blocking TRPV1, CM-10 can affect the function of cells and tissues that express this ion channel. For example, TRPV1 is expressed in sensory neurons and is involved in the perception of pain. By blocking TRPV1, CM-10 can reduce pain perception. CM-10 has also been found to have anti-inflammatory effects, which may be related to its ability to block TRPV1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CM-10 in lab experiments is its selectivity for TRPV1. This allows researchers to study the function of this ion channel without affecting other ion channels. However, one limitation of using CM-10 is its specificity for TRPV1. This means that it may not be useful in studies that do not involve this ion channel.
Zukünftige Richtungen
There are several future directions for the use of CM-10 in scientific research. One area of interest is the study of the role of TRPV1 in various diseases, such as chronic pain and inflammation. CM-10 may be useful in developing new treatments for these conditions. Another future direction is the development of new compounds that are similar to CM-10 but have improved selectivity and potency. These compounds may have even greater utility in scientific research. Finally, CM-10 may be useful in the study of other ion channels that are structurally similar to TRPV1. By understanding the function of these ion channels, researchers may be able to develop new treatments for a variety of diseases.
Synthesemethoden
The synthesis of CM-10 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-methoxy-3-nitrobenzene, which is reduced to 4-methoxy-3-aminobenzene. The resulting compound is then reacted with 4-morpholinosulfonyl chloride to form 4-morpholinylsulfonyl-4-methoxy-3-aminobenzene. The final step involves the reaction of 4-morpholinylsulfonyl-4-methoxy-3-aminobenzene with 1-cyclohexene-1-carboxylic acid to form CM-10.
Wissenschaftliche Forschungsanwendungen
CM-10 has been found to have various scientific research applications. One of the main uses of CM-10 is in the study of ion channels. Ion channels are membrane proteins that allow the passage of ions across cell membranes. CM-10 has been found to selectively block certain ion channels, making it useful in the study of their function.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-26-18-8-7-17(20(23)21-10-9-16-5-3-2-4-6-16)15-19(18)28(24,25)22-11-13-27-14-12-22/h5,7-8,15H,2-4,6,9-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJWKROGGTURQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)


![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)
![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)